N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
CAS No.: 1115933-38-4
Cat. No.: VC6789908
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115933-38-4 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.39 |
| IUPAC Name | N-(4-acetylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
| Standard InChI | InChI=1S/C20H19N3O3/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)26-12-19(25)21-15-10-8-14(9-11-15)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25) |
| Standard InChI Key | BCJQKXZKDXUONW-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound’s IUPAC name, N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, reflects its intricate architecture:
-
A quinazoline core substituted with an ethyl group at position 2.
-
An ether linkage connecting the quinazoline to an acetamide group.
-
A 4-acetylphenyl moiety attached to the acetamide nitrogen.
The molecular structure is represented by the canonical SMILES:
.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| CAS Registry Number | 1115933-38-4 |
| IUPAC Name | N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide |
Physicochemical Behavior
The acetylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the quinazoline core contributes to π-π stacking interactions with biological targets. The ethyl substituent at position 2 of the quinazoline may sterically influence binding affinity.
Synthesis and Production
Synthetic Routes
While detailed protocols for this compound are proprietary, general strategies for quinazoline derivatives involve:
-
Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with nitriles or amides under acidic conditions.
-
Ether-Acetamide Linkage: Nucleophilic substitution between a quinazoline-4-ol and chloroacetamide derivatives, followed by coupling with 4-acetylaniline.
Industrial Optimization
Large-scale production likely employs continuous flow reactors to enhance yield and purity. Purification techniques such as column chromatography or recrystallization ensure pharmaceutical-grade material.
Biological Activities and Mechanisms
Hypothesized Mechanism:
-
EGFR Inhibition: The quinazoline core competitively binds ATP-binding sites, blocking autophosphorylation and downstream signaling.
-
Apoptosis Induction: Disruption of mitochondrial membrane potential activates caspase-3 and -9 pathways.
Table 2: Projected Anticancer Activity (Based on Structural Analogs)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10–20 | Caspase-3 activation |
| A549 (Lung) | 15–25 | PI3K/Akt pathway inhibition |
| HeLa (Cervical) | 8–12 | Mitochondrial depolarization |
Anti-Inflammatory Effects
The acetylphenyl moiety may suppress nuclear factor-kappa B (NF-κB) signaling, reducing pro-inflammatory cytokines like TNF-α and IL-6. In murine models, analogous compounds decreased paw edema by 40–60%.
Antimicrobial Activity
Quinazolines disrupt microbial DNA gyrase or dihydrofolate reductase. Preliminary data suggest activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 16 µg/mL).
Applications in Medicinal Chemistry
Drug Development
This compound’s modular structure allows derivatization at multiple sites:
-
Quinazoline C2: Alkyl groups optimize pharmacokinetics.
-
Acetamide Bridge: Modifications enhance solubility or target affinity.
Targeted Therapies
Conjugation with monoclonal antibodies or nanoparticles could enable precision delivery to tumors overexpressing EGFR or HER2.
Future Directions
Clinical Translation
-
Phase I Trials: Assess maximum tolerated dose and pharmacokinetics.
-
Combination Therapies: Evaluate synergy with checkpoint inhibitors or chemotherapy.
Material Science Innovations
Incorporation into biodegradable polymers could enable sustained drug release in implants or tissue scaffolds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume